molecular formula C17H30O3 B13725569 12-(3-Oxocyclopentyl)dodecanoic Acid

12-(3-Oxocyclopentyl)dodecanoic Acid

Cat. No.: B13725569
M. Wt: 282.4 g/mol
InChI Key: YNMZKUOYAKJFQZ-UHFFFAOYSA-N
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Description

12-(3-Oxocyclopentyl)dodecanoic Acid is a synthetic, medium-chain fatty acid derivative designed for advanced biochemical and pharmacological research. This compound features a dodecanoic acid backbone terminally functionalized with a 3-oxocyclopentyl moiety, a structure engineered to probe specific biological pathways. Its unique architecture, combining the properties of fatty acids with a ketone-containing cyclopentyl group, makes it a valuable tool for studying enzyme-substrate interactions, cell signaling processes, and inflammatory mediators. Researchers can utilize this compound to investigate the structure-activity relationships of lipid-based signaling molecules, particularly those involving G protein-coupled receptors (GPCRs) known to be modulated by fatty acids and their derivatives . The ketone group on the cyclopentyl ring presents a potential site for further chemical modification or for studying metabolic oxidation-reduction reactions. Potential research applications include exploring its role in metabolic regulation, studying its effects on conditions like neuroinflammation , and evaluating its antimicrobial potential through mechanisms such as membrane lysis and disruption of critical energy production processes in microbial cells . As with similar bioactive lipid species, its amphipathic nature may allow it to interact with cellular membranes and intracellular targets . This compound is provided with a certified Certificate of Analysis to ensure batch-to-batch consistency and data reproducibility. This product is intended for research purposes in laboratory settings only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C17H30O3

Molecular Weight

282.4 g/mol

IUPAC Name

12-(3-oxocyclopentyl)dodecanoic acid

InChI

InChI=1S/C17H30O3/c18-16-13-12-15(14-16)10-8-6-4-2-1-3-5-7-9-11-17(19)20/h15H,1-14H2,(H,19,20)

InChI Key

YNMZKUOYAKJFQZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CC1CCCCCCCCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Preparation of 3-(2-Oxocyclopentyl)-propionic Acid as a Key Intermediate

A closely related compound, 3-(2-oxocyclopentyl)-propionic acid, serves as a synthetic precursor or model for preparing 12-(3-oxocyclopentyl)dodecanoic acid. The preparation method involves:

Step Reagents & Conditions Yield Notes
1. Formation of 3-(2-oxocyclopentyl)-propionic ester Cyclopentanone (100 g), morpholine (124 g), p-methyl benzenesulfonic acid (20 g) in toluene (350 mL), reflux 2 h, cooled to 85°C; ethyl propenoate (180 g) added dropwise over 4 h, then reacted 3 h. 92% The ester is isolated by filtration and distillation (128–132°C).
2. Hydrolysis to 3-(2-oxocyclopentyl)-propionic acid Crude ester mixed with water (1000 mL), methanol (700 mL), aqueous sodium hydroxide (30%, 200 mL), stirred at 60–65°C for 2 h; acidified to pH 3–5 with HCl; extracted with dichloromethane, dried, evaporated. 90% The acid is purified by extraction and drying.

This method, from patent CN103508890A, demonstrates efficient cyclopentyl ketone ring formation and propionic acid chain elongation, which can be adapted for longer fatty acid chains like dodecanoic acid.

Direct Modification of Dodecanoic Acid

Dodecanoic acid (lauric acid) is commercially available and often used as a starting material. Its conversion to various derivatives provides a platform for further functionalization:

Method Reagents & Conditions Yield Notes
Esterification using hydroxy-substituted sulfonic acid-functionalized silica (HO-SAS) in tetrahydrofuran at 110°C in a flow reactor Lauric acid (10 mmol) dissolved in methanol, passed through HO-SAS column at 110°C, flow rate 0.177 mL/min, product purified by silica gel chromatography. 76–99% High purity methyl laurate obtained, useful for further reactions.
Microwave-assisted amidation with diethanolamine Lauric acid (2.5 g) mixed with diethanolamine (4.6 g), microwave irradiation at 190°C for 10 min under pressure, followed by drying and further irradiation. >97% Produces lauric acid diethanolamide, showing efficient activation of fatty acid.
Conversion to lauroyl chloride using 2-chloro-1,3-dimethylimidazolinium chloride in toluene at 110°C for 4 h Lauric acid (0.5 mole) reacted with reagent in toluene, product isolated by distillation. 94–100% Lauroyl chloride is a reactive intermediate for acylation reactions.

These methods provide activated or functionalized dodecanoic acid derivatives suitable for coupling with cyclopentyl ketone intermediates.

Coupling Strategies to Form this compound

While direct literature on the exact synthesis of this compound is limited, extrapolating from related synthetic routes suggests:

These steps typically require:

  • Anhydrous solvents such as methylene chloride or toluene

  • Catalysts like DMAP (4-dimethylaminopyridine)

  • Controlled temperature (room temperature to 110°C)

  • Purification by chromatography or crystallization

Summary Table of Key Preparation Parameters

Preparation Step Reagents & Catalysts Temperature Time Yield (%) Notes
Cyclopentyl ketone ester formation Cyclopentanone, morpholine, p-methyl benzenesulfonic acid, ethyl propenoate Reflux (~110°C) 9 h total (2 h reflux + 4 h addition + 3 h reaction) 92 Ester intermediate for further hydrolysis
Hydrolysis to acid Ester intermediate, NaOH (30%), water, methanol 60–65°C 2 h 90 Acid intermediate
Lauric acid esterification Lauric acid, methanol, HO-SAS catalyst 110°C (flow reactor) Continuous flow 76–99 Methyl laurate for further use
Microwave amidation Lauric acid, diethanolamine 190°C (microwave) 10–15 min >97 Fatty acid amide formation
Lauroyl chloride synthesis Lauric acid, 2-chloro-1,3-dimethylimidazolinium chloride, toluene 110°C 4 h 94–100 Acyl chloride intermediate

Analytical and Purification Considerations

  • Chromatography (silica gel flash chromatography with hexane/ethyl acetate) is commonly used to purify intermediates and final products.

  • Gas chromatography (GC) and liquid chromatography (LC) are employed to monitor reaction progress and determine conversion rates.

  • NMR spectroscopy and mass spectrometry confirm structural integrity.

  • Drying agents like anhydrous magnesium sulfate or sodium sulfate are used to remove residual water before solvent evaporation.

Chemical Reactions Analysis

Types of Reactions: 12-(3-Oxocyclopentyl)dodecanoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

The compound 12-(3-Oxocyclopentyl)dodecanoic acid is a fatty acid derivative that has garnered interest in various scientific research applications. This article will explore its potential uses, focusing on its biochemical properties, applications in pharmaceuticals, and potential industrial uses.

Pharmaceutical Applications

The compound's structural characteristics suggest potential applications in drug formulation, particularly in the development of anti-inflammatory and antimicrobial agents. Fatty acids are known to influence cell membrane dynamics and can act as precursors for bioactive lipids. For instance, research indicates that certain fatty acids exhibit antifungal properties, which could be relevant for developing therapeutic agents against fungal infections .

Biochemical Studies

In biochemical research, fatty acids like this compound are often used to study their effects on cellular processes. The compound may serve as a model for investigating lipid metabolism and membrane fluidity. Its unique structure allows researchers to explore how modifications to fatty acid chains affect biological activity.

Industrial Applications

The compound may also find applications in the industrial sector, particularly in the formulation of surfactants and emulsifiers. Fatty acids are commonly used in the production of soaps and detergents due to their ability to reduce surface tension and improve solubility in water. The incorporation of this compound could enhance the performance of these products by improving their emulsifying properties.

Case Study 1: Antifungal Activity

Research has shown that certain hydroxy fatty acids exhibit significant antifungal activity against various molds and yeasts. A study identified that racemic mixtures of saturated hydroxy fatty acids had minimum inhibitory concentrations (MICs) ranging from 10 to 100 μg/ml against different fungal strains . This suggests that derivatives like this compound could be explored for similar antifungal properties.

Case Study 2: Lipid Metabolism

A study focusing on the metabolic pathways of fatty acids highlighted the role of specific structures in modulating lipid metabolism within cells. The incorporation of cyclopentyl groups into fatty acids has been shown to alter their metabolic pathways, potentially leading to novel therapeutic applications . Understanding these pathways is crucial for developing drugs targeting metabolic disorders.

Mechanism of Action

The mechanism of action of 12-(3-Oxocyclopentyl)dodecanoic Acid involves its interaction with specific molecular targets and pathways. The ketone group in the cyclopentyl ring plays a crucial role in its biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

12-[[(Cyclohexylamino)carbonyl]amino]-dodecanoic Acid (CUDA)

  • Structure: A urea linkage connects the cyclohexyl group to the dodecanoic acid backbone at the 12th position .
  • Applications: Used as a recovery standard and internal reference in lipidomics due to its ionization stability in LC-MS/MS . Demonstrates moderate solubility in methanol:toluene mixtures (90:10) for lipid extraction protocols .
  • Synthesis: Synthesized via substitution reactions involving cyclohexyl isocyanate and dodecanoic acid precursors .

12-(3-Adamantan-1-yl-ureido)dodecanoic Acid (AUDA)

  • Structure: Features an adamantane group linked via urea to the dodecanoic acid chain .
  • Applications: Potent soluble epoxide hydrolase (sEH) inhibitor with an IC50 of 1.06 nM for optimized analogs (e.g., compound 12e) . Limited oral bioavailability (30%) due to poor pharmacokinetic properties, requiring formulation adjustments for therapeutic use .
  • Comparative Note: AUDA exhibits higher enzymatic inhibition potency than CUDA, attributed to the rigid adamantane moiety enhancing target binding .

Aminophenol-Substituted Dodecanoic Acid Derivatives

12-((4-Hydroxyphenyl)amino)dodecanoic Acid

  • Structure: Contains a 4-hydroxyphenylamino group at the 12th carbon .
  • Applications :
    • Antiproliferative agent with 99% HPLC purity, synthesized via Pd•C-catalyzed deprotection of benzyloxy precursors .
    • Demonstrated 61% yield in optimized protocols, highlighting synthetic feasibility .

12-((4-(Benzyloxy)phenyl)amino)dodecanoic Acid

  • Structure : Benzyloxy-protected precursor to the hydroxyphenyl derivative .
  • Synthesis : Intermediate in antiproliferative compound synthesis, requiring LiOH⋅H2O for ester hydrolysis .

Photoreactive and Fluorescent Derivatives

12-(4-Azido-2-nitrophenylamino)dodecanoic Acid (AzDA)

  • Structure : Azido and nitro groups enable photoactivation .
  • Applications : Inhibits mitochondrial anion/proton transport by irreversibly binding to carrier proteins upon UV exposure .

12-(1-Pyrene)-dodecanoic Acid (P12)

  • Structure : Pyrene fluorophore attached to the fatty acid chain .
  • Applications :
    • Fluorescent probe for real-time monitoring of cellular uptake via spectrofluorometry .
    • Hydrophobic environment-induced fluorescence enhancement enables direct measurement without cell separation .

Naturally Occurring Dodecanoic Acid Derivatives

  • Examples: Dodecanoic acid (lauric acid) isolated from marine sponges (Haliclona sp.), Tibetan medicinal plants (Herpetospermum caudigerum), and Commelina communis .
  • Applications: Found in traditional medicines with antimicrobial and anti-inflammatory properties . Lacks synthetic modifications, limiting targeted bioactivity compared to urea- or aminophenol-substituted analogs.

Comparative Data Table

Compound Name Substituent Group Key Application IC50/Potency Source/Reference
12-(3-Oxocyclopentyl)dodecanoic Acid 3-Oxocyclopentyl Hypothesized enzyme modulation N/A Structural analog inference
CUDA Cyclohexyl urea LC-MS/MS internal standard N/A
AUDA Adamantyl urea sEH inhibition 1.06 nM (optimized analogs)
12-((4-Hydroxyphenyl)amino)dodecanoic Acid 4-Hydroxyphenylamino Antiproliferative agent 99% HPLC purity
AzDA 4-Azido-2-nitrophenylamino Mitochondrial transport inhibition N/A (irreversible binding)
P12 1-Pyrene Cellular uptake tracking Fluorescence-based assay

Key Findings and Implications

  • Structural-Activity Relationship: Urea and aminophenol substituents enhance target-specific bioactivity (e.g., sEH inhibition, antiproliferation), while photoreactive groups enable mechanistic studies .
  • Analytical Utility : CUDA’s stability under diverse LC-MS conditions makes it invaluable for lipidomics, contrasting with AUDA’s therapeutic limitations due to pharmacokinetics .
  • Natural vs. Synthetic: Naturally occurring dodecanoic acids lack the targeted potency of synthetic derivatives but remain significant in traditional medicine .

Biological Activity

12-(3-Oxocyclopentyl)dodecanoic acid is a medium-chain fatty acid derivative that has garnered interest in the scientific community for its potential biological activities. This compound, characterized by its unique cyclopentyl structure and dodecanoic acid backbone, may exhibit various biochemical interactions and therapeutic properties. This article will explore its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H28O3
  • Molecular Weight : 256.38 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Interaction with Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways, particularly those related to fatty acid metabolism.
  • Receptor Modulation : It could modulate the activity of various receptors, influencing signaling pathways that affect cellular functions.
  • Gene Expression Regulation : The compound may alter the expression of genes involved in lipid metabolism and inflammatory responses.

1. Antimicrobial Activity

Research indicates that fatty acids and their derivatives can exhibit antimicrobial properties. A study highlighted that medium-chain fatty acids possess significant antimicrobial effects against various pathogens, potentially making this compound a candidate for further investigation in this area.

2. Anti-inflammatory Effects

Medium-chain fatty acids have been shown to influence inflammatory pathways. Preliminary studies suggest that this compound may reduce inflammation by modulating cytokine production and inhibiting pro-inflammatory enzymes.

3. Metabolic Implications

As a derivative of dodecanoic acid, this compound is likely involved in lipid metabolism. Its potential role in energy production and fat storage regulation warrants further exploration, particularly in metabolic disorders.

Case Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial properties of various fatty acids found that compounds similar to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The study concluded that structural modifications in fatty acids could enhance their antimicrobial activity.

Case Study 2: Inflammatory Response Modulation

In a controlled experiment, researchers evaluated the anti-inflammatory effects of medium-chain fatty acids on macrophages. Results indicated that treatment with compounds like this compound resulted in decreased levels of TNF-alpha and IL-6, suggesting a potential therapeutic role in inflammatory diseases.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReferences
AntimicrobialInhibition of S. aureus and E. coli,
Anti-inflammatoryReduced TNF-alpha and IL-6 levels ,
Metabolic RegulationPotential role in lipid metabolism

Q & A

Q. What are the recommended synthesis and purification strategies for 12-(3-Oxocyclopentyl)dodecanoic Acid?

The synthesis of dodecanoic acid derivatives typically involves multi-step organic reactions. For example, 12-(4-Nitrophenyl)dodecanoic acid is synthesized via nucleophilic substitution or coupling reactions, starting with dodecanoic acid and introducing functional groups at the terminal carbon . Key steps include:

  • Step 1 : Activation of the carboxylic acid group (e.g., using EDC/NHS coupling agents) .
  • Step 2 : Introducing the 3-oxocyclopentyl moiety via cyclization or alkylation reactions under controlled temperature (e.g., 60–80°C) and inert atmosphere.
  • Purification : Column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization to achieve ≥95% purity. Analytical HPLC (C18 column, acetonitrile/water mobile phase) is recommended for final validation .

Q. How can structural characterization of this compound be performed?

Structural elucidation requires a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to confirm the cyclopentyl ring and dodecanoic acid backbone. For example, the ketone group in 3-oxocyclopentyl would show a carbonyl signal at ~210 ppm in 13C^{13}C-NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected m/z for C17_{17}H28_{28}O3_3: 280.204) .
  • Infrared Spectroscopy (IR) : Peaks at ~1700 cm1^{-1} (C=O stretch) and ~2900 cm1^{-1} (aliphatic C-H) .

Q. What preliminary biological assays are suitable for evaluating its activity?

Initial screening often focuses on enzyme inhibition or lipid metabolism:

  • Soluble Epoxide Hydrolase (sEH) Inhibition : Assay using recombinant sEH enzyme and fluorescent substrates (e.g., cyano(6-methoxy-2-naphthalenyl)methyl ester). IC50_{50} values can be compared to known inhibitors like AUDA (12-(3-adamantan-1-yl-ureido)dodecanoic acid) .
  • Cell-Based Assays : Evaluate cytotoxicity (MTT assay) and uptake in mammalian cells (e.g., using fluorescent analogs like 12-(1-pyrenyl)dodecanoic acid) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize its inhibitory potency?

SAR studies involve systematic modifications:

  • Modify the Cyclopentyl Group : Replace the 3-oxo group with other substituents (e.g., hydroxyl, adamantyl) to assess steric/electronic effects. For example, adamantyl derivatives enhance sEH inhibition by improving hydrophobic interactions .
  • Vary Chain Length : Test shorter/longer aliphatic chains (e.g., C10 vs. C14) to determine optimal binding to enzyme active sites .
  • Use Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities to sEH (PDB: 4D04) .

Q. What methodologies address contradictions in biological activity data?

Discrepancies in IC50_{50} or cellular uptake may arise from:

  • Assay Conditions : Validate pH (e.g., 7.4 vs. 6.5) and temperature (25°C vs. 37°C) effects on enzyme activity .
  • Compound Stability : Perform LC-MS stability studies in buffer or serum to detect degradation products .
  • Membrane Permeability : Use parallel artificial membrane permeability assays (PAMPA) to distinguish between intrinsic activity and transport limitations .

Q. How can in vivo pharmacokinetics and brain exposure be studied?

  • Pharmacokinetic Profiling : Administer the compound intravenously/orally in rodents. Collect plasma and brain tissue at intervals (e.g., 0.5–24 h). Quantify using LC-MS/MS with deuterated internal standards .
  • Brain-to-Plasma Ratio : For neuroactive compounds, measure partitioning using homogenized brain tissue and validate blood-brain barrier penetration .

Q. What advanced analytical techniques resolve structural isomers or impurities?

  • Chiral HPLC : Separate enantiomers using a chiral stationary phase (e.g., Chiralpak IA) and polar organic mobile phase .
  • Ion Mobility Spectrometry (IMS) : Differentiate isomers based on collision cross-section differences .
  • X-ray Crystallography : Resolve ambiguities in cyclopentyl ring conformation (if crystallizable) .

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